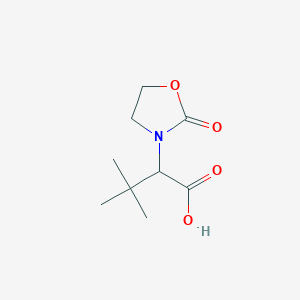
3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DOBA and is a derivative of the amino acid leucine. DOBA is a white crystalline powder that is soluble in water and is widely used in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chiral Oxazolidin-2-ones Synthesis : One notable application is in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and exhibit interesting biological activities. The process involves a one-pot preparation with high enantioselectivities, demonstrating the compound's role in producing pharmacologically relevant structures (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
- Integrin Antagonist Synthesis : Another significant application is in the synthesis of non-peptidic αvβ6 integrin antagonists for treating idiopathic pulmonary fibrosis. The process involves diastereoselective synthesis with high enantioselectivity, highlighting the compound's utility in developing potential therapeutic agents (Anderson, Campbell, Fallon, Lynn, Macdonald, Pritchard, Procopiou, Sollis, & Thorp, 2016).
Molecular Engineering and Catalysis
- Organic Sensitizers for Solar Cells : The compound's derivatives have been explored in molecular engineering of organic sensitizers for solar cell applications. These sensitizers exhibit high efficiency in photon to current conversion, demonstrating the compound's contribution to renewable energy technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
- CO2 Utilization : In catalysis, the compound's derivatives are used in a AgNO3/ionic liquid system for the efficient synthesis of oxazolidinones and α-hydroxyl ketones under atmospheric CO2, demonstrating the compound's role in carbon capture and utilization strategies (Du, Gong, Bu, Hu, Zhang, Chen, Chaemchuen, Yuan, & Verpoort, 2021).
Biological Activity and Pharmacological Potential
- α-Aminophosphonic Acids Synthesis : The synthesis of novel α-aminophosphonic acids, by reacting derivatives of the compound with formaldehyde and phosphorus trichloride, has been reported. These acids have been investigated for their genotoxic, clastogenic, and antiproliferative effects, highlighting their potential in medicinal chemistry (Naydenova, Topashka-Ancheva, Todorov, Yordanova, & Troev, 2006).
Advanced Materials and Chemical Reactions
- Synthesis of Herbicide Safeners : The compound's derivatives have been explored in the synthesis of new herbicide safeners, showcasing the compound's utility in agricultural chemistry. This research emphasizes the compound's role in enhancing the efficacy and safety of herbicidal formulations (Le, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)6(7(11)12)10-4-5-14-8(10)13/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJWJORFRZMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
CAS RN |
1342160-44-4 |
Source


|
| Record name | 3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2605105.png)

![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)
